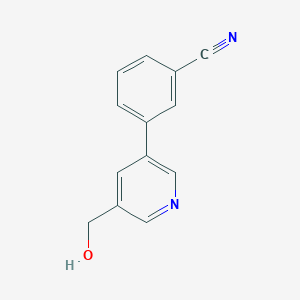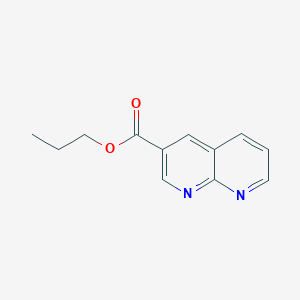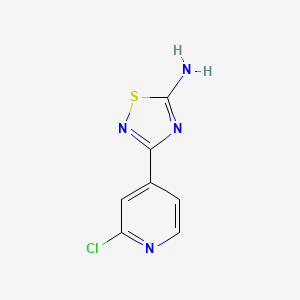
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and a thiomorpholine ring
Preparation Methods
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine typically involves the reaction of 2-chloropyrazine with thiomorpholine in the presence of a base, followed by the introduction of a hydrazine group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
Scientific Research Applications
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine include:
4-(3-Hydrazinylpyrazin-2-yl)piperidine: This compound features a piperidine ring instead of a thiomorpholine ring, which may result in different biological activities.
4-(3-Hydrazinylpyrazin-2-yl)morpholine: The morpholine ring in this compound can influence its chemical reactivity and pharmacological properties.
4-(3-Hydrazinylpyrazin-2-yl)thiazole: The thiazole ring provides distinct electronic properties, affecting the compound’s interactions with biological targets.
Properties
Molecular Formula |
C8H13N5S |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
InChI Key |
TYTVIIIVLNFWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)






![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)





